molecular formula C6H8O5-2 B1264224 2-Hydroxymethylglutarate

2-Hydroxymethylglutarate

Cat. No. B1264224
M. Wt: 160.12 g/mol
InChI Key: XPQIPNORJZZYPV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxymethylglutarate is dicarboxylate anion of 2-hydroxymethylglutaric acid. It is a conjugate base of a 2-hydroxymethylglutaric acid.

Scientific Research Applications

Biomarker for Oncogenic Mutations

2-Hydroxymethylglutarate (2-HG), particularly D-2-hydroxyglutarate, is significant in the context of oncology as a biomarker. It's been found that elevated levels of this metabolite can indicate the presence of isocitrate dehydrogenase (IDH) mutant tumors, particularly in gliomas. This association makes 2-HG a valuable tool for diagnosing and monitoring the response to treatments targeting IDH mutations. Techniques like magnetic resonance spectroscopy (MRS) are suited for noninvasive detection of D-2HG in clinical research, providing a significant advantage in the management of certain cancers (Andronesi et al., 2013).

Role in Metabolic Disorders

2-HG has been implicated in various metabolic disorders, such as L-2-hydroxyglutaric aciduria. This condition is characterized by elevated concentrations of L-2-hydroxyglutarate in body fluids, leading to neurometabolic disorders. The enzymatic oxidation of L-2-hydroxyglutarate to alpha-ketoglutarate, mainly occurring in liver and kidney, is a key process disrupted in this disorder. Mutations in genes encoding enzymes like L-2-hydroxyglutarate dehydrogenase are responsible for this condition (Rzem et al., 2004).

Influence on DNA Methylation and Cancer Progression

Research has shown that 2-HG can regulate DNA methylation through the stimulation of DNA methyltransferase 1 (DNMT1). This process, which involves DNMT1-dependent hypermethylation of specific promoters, contributes to cancer progression by impairing certain cell death mechanisms, like necroptosis. This finding highlights the role of 2-HG in tumor growth and its potential as a target for cancer therapy (Yang et al., 2017).

Diagnostic Methods for 2-HG Measurement

Advancements in diagnostic methods allow for the sensitive determination of 2-HG, crucial for accurate diagnosis of related diseases. Techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) have been developed for this purpose, significantly enhancing the detection sensitivity for different enantiomers of 2-HG. This is vital for diagnosing and understanding the metabolic pathways involved in 2-HG related diseases, such as certain cancers (Cheng et al., 2015).

Clinical Utility in Glioma Therapy

Integration of 2-HG-proton magnetic resonance spectroscopy into clinical practice has shown potential in disease monitoring in IDH-mutant glioma. The ability to quantitatively measure 2-HG in glioma has significant implications for noninvasive monitoring of IDH-mutant tumor cells during therapy. This integration marks a substantial advancement in the personalized management of glioma patients (de la Fuente et al., 2016).

properties

Molecular Formula

C6H8O5-2

Molecular Weight

160.12 g/mol

IUPAC Name

2-(hydroxymethyl)pentanedioate

InChI

InChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/p-2

InChI Key

XPQIPNORJZZYPV-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])C(CO)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxymethylglutarate
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2-Hydroxymethylglutarate
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2-Hydroxymethylglutarate

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